5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one
Description
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one features a complex heterocyclic architecture. Its core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold fused with a thiazolone ring (2-thioxo-1,3-thiazolan-4-one). Key structural elements include:
- A (Z)-methylidene linkage bridging the pyrido[1,2-a]pyrimidin-4-one and thiazolone moieties.
- Isobutylamino and 9-methyl substituents on the pyrimidine ring.
- A tetrahydrofurfurylmethyl group attached to the thiazolone nitrogen.
This compound’s design likely targets enhanced solubility and bioactivity, as the tetrahydrofuran ring improves hydrophilicity compared to purely aromatic substituents .
Properties
Molecular Formula |
C22H26N4O3S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O3S2/c1-13(2)11-23-18-16(20(27)25-8-4-6-14(3)19(25)24-18)10-17-21(28)26(22(30)31-17)12-15-7-5-9-29-15/h4,6,8,10,13,15,23H,5,7,9,11-12H2,1-3H3/b17-10- |
InChI Key |
AYMOISWALKDHTK-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Amine-Aldehyde Condensation : Formation of an imine intermediate.
-
Cyclization with Thiocarboxylic Acid : Intramolecular attack by the thiol group followed by elimination of water.
Table 1: Representative One-Pot Synthesis Conditions
Optimization Insights :
-
Catalysts : Piperidine or sodium acetate enhance imine formation and cyclization.
-
Solvent : Toluene or ethanol improves solubility and reaction rates.
-
Temperature : Refluxing at 70–110°C accelerates cyclization.
Introduction of the 5-(Z)-Methylidene Group via Knoevenagel Condensation
The exocyclic double bond at position 5 is introduced via Knoevenagel condensation between the thiazolidinone and an aldehyde. This reaction is critical for establishing the (Z)-configuration.
Reaction Mechanism:
-
Base Activation : A base (e.g., piperidine) deprotonates the thiazolidinone’s C5-methylene group.
-
Nucleophilic Attack : The enolate intermediate attacks the aldehyde’s carbonyl carbon.
-
Elimination : Water or alcohol is eliminated to form the α,β-unsaturated system.
Table 2: Knoevenagel Conditions for 5-Substitution
Stereochemical Control :
-
The (Z)-configuration is favored under mild conditions (e.g., room temperature) due to steric hindrance from bulky substituents.
-
High temperatures or prolonged reaction times may lead to isomerization.
Alkylation at Position 3: Tetrahydro-2-furanylmethyl Group
The 3-position is functionalized via nucleophilic substitution or Michael addition using a tetrahydrofuran-derived alkylating agent.
Approaches:
Table 3: Alkylation Strategies
| Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|
| Tetrahydro-2-furanylmethyl bromide | K₂CO₃, DMF, 60°C, 12 h | 65–70 | |
| Allyl bromide | CuI, L-proline, toluene, 80°C | 55–60 |
Challenges :
-
Competing side reactions (e.g., thiolate dimerization) require anhydrous conditions.
-
Steric bulk from the pyrido-pyrimidine moiety may slow reaction kinetics.
Pyrido-Pyrimidine Intermediate Synthesis
The 2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine moiety is synthesized via heterocyclic cyclization or multistep condensation .
Key Reactions:
Table 4: Pyrido-Pyrimidine Formation
| Precursors | Conditions | Yield (%) | Source |
|---|---|---|---|
| 2-Aminopyrimidine + Acetyl chloride | PPA, 120°C, 6 h | 75–80 | |
| Pyrido-pyrimidine aldehyde + Isobutylamine | NaBH₃CN, MeOH, 0°C, 2 h | 60–65 |
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the intermediate.
Final Assembly and Characterization
The target compound is assembled by coupling the pyrido-pyrimidine intermediate with the prefunctionalized thiazolidinone.
Final Reaction:
Table 5: Final Assembly Conditions
| Intermediate | Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiazolidinone + Pyrido-pyrimidine aldehyde | Piperidine, EtOH, 65°C, 24 h | 84 | |
| Thiazolidinone + Pyrido-pyrimidine aldehyde | NaOAc, AcOH, reflux, 48 h | 31 |
Characterization Data :
-
FT-IR : C=O stretch at 1650–1670 cm⁻¹ (thiazolidinone), C=S at 1250 cm⁻¹.
-
¹H NMR : Diastereotopic protons at δ 3.69–3.80 ppm (thiazolidinone CH₂), singlet at δ 5.21–5.77 ppm (C5-H).
Challenges and Limitations
-
Stereochemical Purity : Achieving >95% (Z)-configuration requires precise control of reaction temperature and base strength.
-
Solubility Issues : The pyrido-pyrimidine moiety may require polar aprotic solvents (e.g., DMF) for solubilization during alkylation.
-
Byproduct Formation : Competing thiolate dimerization necessitates low-temperature reactions and anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Biochemistry: Investigating its interactions with biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) Pyrido[1,2-a]pyrimidin-4-one Derivatives
The closest analog is 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one . Key differences include:
- Substituents: The imidazole-propylamino group replaces isobutylamino, and a 1-phenylethyl group substitutes the tetrahydrofurfurylmethyl.
b) Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives
Compounds like thieno[3,4-d]pyrimidin-4(3H)-one () replace the pyridine ring with a thiophene, altering electronic properties. The sulfur atom in thiophene increases π-electron density, which may influence binding to aromatic receptors .
Thiazolone Ring Modifications
a) Thiazolidinone vs. Thiazolone
The compound 3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one () features a saturated thiazolidinone ring instead of the unsaturated thiazolone. Saturation reduces ring strain but may decrease conjugation, affecting reactivity .
b) Substituent Effects
The tetrahydrofurfurylmethyl group in the target compound contrasts with the 1-phenylethyl group in ’s analog. Tetrahydrofuran’s oxygen atom introduces hydrogen-bonding capacity, which could improve solubility and target interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility: The pyrido[1,2-a]pyrimidin-4-one core allows extensive substitution, enabling tunable bioactivity. For example, the isobutylamino group may optimize steric interactions in enzyme binding pockets .
- Solubility vs. Permeability : The tetrahydrofurfurylmethyl group in the target compound balances hydrophilicity, addressing a common challenge in drug-like molecules .
- Reactivity : Thioxo groups in thiazolone rings exhibit nucleophilic susceptibility, which could be exploited for prodrug design .
Biological Activity
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule notable for its diverse biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, supported by data tables and research findings.
Structural Characteristics
This compound features a unique combination of structural motifs:
- Thiazole ring : Implicated in various biological activities.
- Pyrido-pyrimidine moiety : Known for its role in anticancer and antimicrobial activities.
The molecular formula is with a molecular weight of approximately 416.6 g/mol. The presence of thioxo and imine functionalities enhances its reactivity and potential interactions within biological systems .
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing pyrido-pyrimidine derivatives with thiazole precursors.
- Cyclization Techniques : Involving the formation of thiazolidinone derivatives through cyclization reactions involving isobutylamine and other reactants.
Antimicrobial Activity
Compounds similar to this thiazole and pyrido-pyrimidine derivative have demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies indicate effectiveness against Gram-positive bacteria due to interference with cell wall synthesis .
Anticancer Properties
Research has shown that derivatives of pyrido-pyrimidines exhibit notable anticancer effects. The mechanism often involves the inhibition of DNA synthesis or disruption of protein function within cancer cells. Notably, compounds sharing structural similarities with our target compound have been reported to induce apoptosis in cancer cell lines .
Other Biological Effects
In addition to antimicrobial and anticancer properties, preliminary studies suggest potential applications in:
- Anti-inflammatory : Compounds derived from thiazole structures often exhibit anti-inflammatory effects.
- Antifungal : Similar derivatives have shown efficacy against fungal pathogens.
Comparative Analysis
The following table summarizes the biological activities of related compounds to highlight the unique aspects of our target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Thiazolidinone core | Antimicrobial |
| 9-Methyl-4H-pyrido[1,2-a]pyrimidin-3-one | Pyrido-pyrimidine core | Antitumor |
| 5-(Isobutylamino)-2-thioxo-1,3-thiazolidin | Similar thiazole structure | Antifungal |
Case Studies
Recent studies have explored the efficacy of similar compounds in clinical settings:
- Antitumor Efficacy : A study involving a series of pyrido-pyrimidine derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating potential for therapeutic development .
- Antimicrobial Trials : Clinical trials assessing the effectiveness of thiazole derivatives against resistant bacterial strains demonstrated significant reductions in bacterial load, supporting their use as novel antimicrobial agents .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multistep reactions requiring precise control of temperature, solvent polarity, and catalysts. For example:
- Use flow microreactor systems to enhance scalability and reduce side reactions compared to batch processes .
- Employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate imine formation in the thiazolidinone ring .
- Purify intermediates via column chromatography with ethyl acetate/hexane gradients to isolate stereoisomers .
Q. What analytical methods are critical for structural confirmation?
- X-ray crystallography resolves the (Z)-configuration of the methylidene group and confirms spatial arrangement .
- High-resolution NMR (¹H/¹³C) identifies tautomeric forms of the thioxo-thiazolidinone moiety and monitors reaction progress .
- Mass spectrometry (HRMS) validates molecular weight and detects impurities from incomplete substitution reactions .
Q. What preliminary biological screening strategies are recommended?
- Perform in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative activity linked to the pyrido[1,2-a]pyrimidin core .
- Use molecular docking to predict interactions with targets like kinases or DNA topoisomerases, guided by the compound’s π-π stacking and hydrogen-bonding motifs .
Advanced Research Questions
Q. How do structural modifications (e.g., isobutylamino vs. benzylamino groups) affect bioactivity?
Comparative studies of analogs reveal:
- Isobutylamino substitution enhances lipophilicity (logP ≈ 3.2), improving membrane permeability in cellular assays .
- Benzylamino derivatives exhibit reduced antimicrobial activity but increased kinase inhibition due to steric effects .
- Tetrahydrofuranmethyl groups confer metabolic stability by resisting cytochrome P450 oxidation .
Q. How can contradictory solubility data in polar solvents be resolved?
Contradictions arise from the compound’s zwitterionic nature:
- In DMSO , the thioxo group deprotonates, increasing solubility (≥10 mM).
- In aqueous buffers (pH 7.4) , protonation of the pyrimidinone nitrogen reduces solubility (<1 mM). Solution : Use co-solvents (e.g., 10% PEG-400) or formulate as a cyclodextrin complex .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts of suspected targets (e.g., HSP90) to assess dependency in cytotoxicity .
- Isothermal titration calorimetry (ITC) quantifies binding affinity to enzymes like dihydrofolate reductase .
- Metabolomic profiling (LC-MS) identifies downstream effects on pathways like purine biosynthesis .
Q. How can computational modeling guide SAR studies?
- DFT calculations predict electrophilic regions (e.g., C-5 of the thiazolidinone) for nucleophilic attack .
- MD simulations model interactions with lipid bilayers to optimize logD values for blood-brain barrier penetration .
Methodological Considerations
- Stereochemical Purity : Monitor Z/E isomerization via UV-Vis spectroscopy (λmax shift from 320 nm to 290 nm upon isomerization) .
- Stability Testing : Store lyophilized samples at -80°C under argon to prevent thiol oxidation .
- Scale-Up Challenges : Replace traditional reflux with microwave-assisted synthesis (80°C, 30 min) to reduce reaction times 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
